t-Butyldiphenyl silane
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Overview
Description
t-Butyldiphenyl silane: is a chemical compound with the molecular formula C16H19Si . It is commonly used as a silylating reagent in organic synthesis, particularly for the protection of alcohols and the preparation of silyl ethers . The compound is known for its stability and resistance to acidic conditions, making it a valuable tool in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: t-Butyldiphenyl silane can be synthesized through the reaction of tert-butyl chloride with diphenylsilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the use of a base such as pyridine or 2,6-lutidine to facilitate the formation of the silyl ether .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: t-Butyldiphenyl silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: this compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used.
Reduction: Reagents like or are employed.
Substitution: Conditions often involve the use of halogenating agents or strong bases .
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Various silanes.
Substitution: Substituted silanes with different functional groups.
Scientific Research Applications
t-Butyldiphenyl silane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of t-Butyldiphenyl silane involves its ability to act as a silylating agent. The compound reacts with hydroxyl groups to form silyl ethers, protecting the hydroxyl group from further reactions. This protection is crucial in multi-step organic syntheses, where selective reactions are necessary . The molecular targets include hydroxyl groups in alcohols, phenols, and other compounds containing reactive hydrogen atoms .
Comparison with Similar Compounds
- tert-Butyldimethylsilyl chloride (TBDMSCl)
- Triisopropylsilyl chloride (TIPSCl)
- Trimethylsilyl chloride (TMSCl)
Comparison: t-Butyldiphenyl silane is unique due to its increased stability towards acidic conditions and nucleophilic species compared to other silylating agents. This stability arises from the steric bulk of the tert-butyl and diphenyl groups surrounding the silicon atom . While TBDMSCl and TIPSCl are also used for similar purposes, this compound offers greater resistance to acidic hydrolysis and is more selective in protecting primary hydroxyl groups .
Properties
Molecular Formula |
C16H19Si |
---|---|
Molecular Weight |
239.41 g/mol |
InChI |
InChI=1S/C16H19Si/c1-16(2,3)17(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 |
InChI Key |
KTQKOGBTMNDCFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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